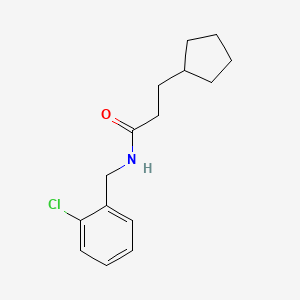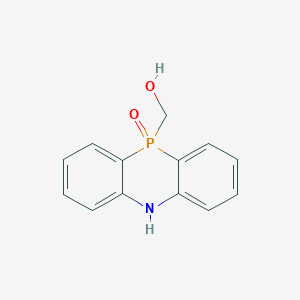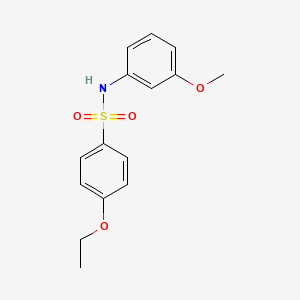
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine, also known as FLT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. FLT belongs to the class of thiazole compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been found to modulate several signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.
実験室実験の利点と制限
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine research, including the development of more potent and selective analogs for cancer therapy. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can also be used as a tool compound for studying the mechanism of action of microtubule-targeting agents. Additionally, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce drug resistance. Further research is needed to fully understand the potential of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine in cancer therapy and other biomedical applications.
Conclusion
In conclusion, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a promising compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It exhibits potent anti-cancer activity and has a unique mechanism of action that involves the inhibition of tubulin polymerization. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can lead to the development of novel anti-cancer drugs and contribute to a better understanding of microtubule-targeting agents.
合成法
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-fluoroaniline with 3,4-dimethoxybenzaldehyde to produce an intermediate compound. This intermediate is then subjected to a thiazole-forming reaction using thioamide and a base. The final product is purified using column chromatography to obtain 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine in high yield and purity.
科学的研究の応用
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for developing anti-cancer drugs.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-23-17(20-14)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJOHHNYIRRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)

![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)



![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)